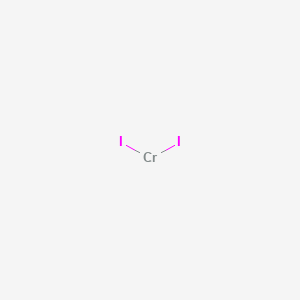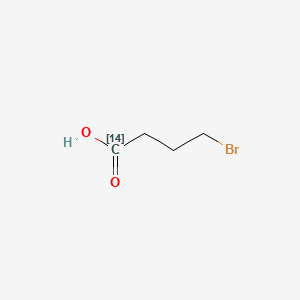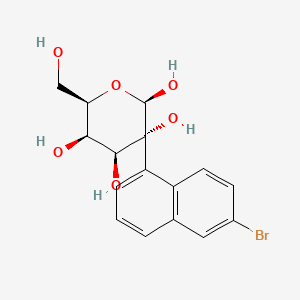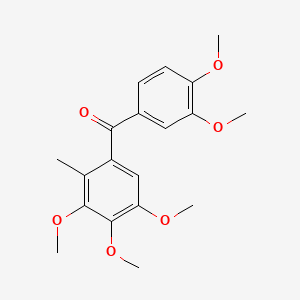
2-Methyl-3,3',4,4',5-pentamethoxybenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone is an organic compound with the molecular formula C19H22O6 It is a derivative of benzophenone, characterized by the presence of multiple methoxy groups and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone typically involves the reaction of appropriate methoxy-substituted benzene derivatives with a methylating agent. One common method includes the Friedel-Crafts acylation reaction, where a methoxy-substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of 2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced benzophenone derivatives.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for research.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’,4,4’,5-Pentamethoxybenzophenone
- 2,4,6-Trimethoxybenzophenone
- 4,4’-Dimethoxybenzophenone
Uniqueness
2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone is unique due to the presence of a methyl group in addition to the methoxy groups. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other methoxy-substituted benzophenones.
Propiedades
Número CAS |
56890-08-5 |
|---|---|
Fórmula molecular |
C19H22O6 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(3,4-dimethoxyphenyl)-(3,4,5-trimethoxy-2-methylphenyl)methanone |
InChI |
InChI=1S/C19H22O6/c1-11-13(10-16(23-4)19(25-6)18(11)24-5)17(20)12-7-8-14(21-2)15(9-12)22-3/h7-10H,1-6H3 |
Clave InChI |
WYWJRRYIUKOUAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [1-(acetylamino)-1-methylethyl]-](/img/structure/B13812721.png)
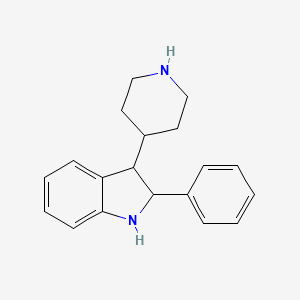
![1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one](/img/structure/B13812740.png)


![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)
![1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone](/img/structure/B13812759.png)
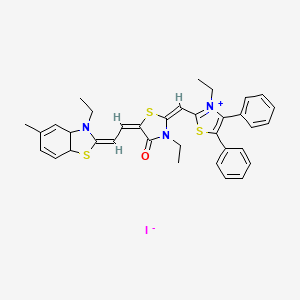
![Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate](/img/structure/B13812777.png)

